molecular formula C11H12N2O3 B1587207 1-(4-Nitrophenyl)piperidin-4-one CAS No. 23499-01-6

1-(4-Nitrophenyl)piperidin-4-one

Cat. No. B1587207
Key on ui cas rn: 23499-01-6
M. Wt: 220.22 g/mol
InChI Key: CRGRJUULGQHKOZ-UHFFFAOYSA-N
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Patent
US07405228B2

Procedure details

The mixture of 4-piperidone hydrochloride (0.851 mol), triethylamine (1.70 mol), 4-fluoronitrobenzene (0.851 mol) in 800 ml chloroform was heated under reflux for 16 hours. The solvent was removed under vacuum and to the residue water (1 liter) was added and the precipitate was filtered to afford 4-[4-oxo-piperidin-1-yl]-nitrobenzene in 80% yield.
Name
4-piperidone hydrochloride
Quantity
0.851 mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step One
Quantity
0.851 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.C(N(CC)CC)C.F[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1>C(Cl)(Cl)Cl>[O:8]=[C:5]1[CH2:6][CH2:7][N:2]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[CH2:3][CH2:4]1 |f:0.1|

Inputs

Step One
Name
4-piperidone hydrochloride
Quantity
0.851 mol
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
1.7 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.851 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum and to the residue water (1 liter)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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